1-(4-Fluoro-benzyl)-piperidin-3-ol
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Overview
Description
1-(4-Fluoro-benzyl)-piperidin-3-ol is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Fluoro-benzyl)-piperidin-3-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .
Mode of Action
The compound this compound interacts with its target, Beta-secretase 1, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, preventing the formation of beta-amyloid peptide .
Biochemical Pathways
The inhibition of Beta-secretase 1 by this compound affects the amyloidogenic pathway . This pathway is responsible for the production of beta-amyloid peptide, a protein fragment that can accumulate and form plaques in the brain, contributing to the development of Alzheimer’s disease .
Pharmacokinetics
The compound’s interaction with beta-secretase 1 suggests that it may have good bioavailability and can cross the blood-brain barrier to reach its target in the brain .
Result of Action
The molecular effect of this compound’s action is the inhibition of Beta-secretase 1, which leads to a decrease in the production of beta-amyloid peptide . On a cellular level, this can prevent the formation of plaques in the brain, potentially slowing the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-benzyl)-piperidin-3-ol typically involves the reaction of 4-fluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxyl group on the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-benzyl)-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-benzyl)-piperidin-3-one.
Reduction: Formation of 1-(4-Fluoro-benzyl)-piperidine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-benzyl)-piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar structure but different functional groups.
4-Fluorobenzyl chloride: Another related compound used as a starting material in the synthesis of 1-(4-Fluoro-benzyl)-piperidin-3-ol.
4-Fluorobenzyl bromide: Similar to 4-fluorobenzyl chloride but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both a fluorobenzyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLQAIKSJRDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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